An In-Depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride for Researchers and Formulation Scientists
An In-Depth Technical Guide to 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride for Researchers and Formulation Scientists
This guide provides a comprehensive overview of the chemical and physical properties of 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride, a key intermediate in the cosmetics and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information to support formulation, analysis, and further research.
Introduction: Unveiling a Versatile Aromatic Diamine
2-(2,4-Diaminophenoxy)ethanol dihydrochloride, identified by the CAS number 66422-95-5, is an aromatic amine salt with the molecular formula C8H14Cl2N2O2.[1] It is a light grey to white crystalline powder, a physical form that facilitates its handling and integration into various manufacturing processes.[1][2] This compound is a cornerstone in the formulation of oxidative hair dyes, where it functions as a "coupler." In this role, it reacts with a developer in the presence of an oxidizing agent, typically hydrogen peroxide, to form larger, stable dye molecules within the hair shaft, resulting in long-lasting and vibrant color.[1][2] Beyond its primary application in cosmetics, its chemical structure lends itself to potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[2]
Physicochemical Properties: A Foundation for Formulation
A thorough understanding of the physicochemical properties of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is paramount for its effective application and for ensuring the stability and quality of final formulations.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C8H14Cl2N2O2 | [1][3] |
| Molecular Weight | 241.11 g/mol | [3][4] |
| CAS Number | 66422-95-5 | [1][3] |
| Appearance | Light grey to white crystalline powder | [1][2] |
| Melting Point | 222-224 °C | [2][5][6] |
| Boiling Point | 432.7 °C at 760 mmHg | [1][2][5] |
| Flash Point | 215.5 °C | [1][2][5] |
| Water Solubility | 425 g/L at 20 °C | [5][6][7] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and chloroform; slightly soluble in methanol and DMSO.[2][6][7] | Insoluble in water.[2] |
Expert Insight: The high water solubility of the dihydrochloride salt is a key attribute for its use in aqueous-based hair dye formulations. However, it is important to note that some sources indicate its insolubility in water, which may refer to the free base form of the compound. The dihydrochloride salt form significantly enhances its water solubility.[2] The solubility in various organic solvents provides flexibility for its incorporation into different formulation types.
Stability and Reactivity Profile
The stability of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a critical consideration for storage, handling, and formulation development.
Stability:
-
In Solution: Studies have shown that in aqueous solutions (0.1 and 200 mg/ml), it is stable for up to 6 hours at room temperature and for 9 days at 4°C when protected from light and under an inert gas atmosphere.[7][8][9] In DMSO solutions (5, 50, and 100 mg/ml), it is stable for up to 4 hours at room temperature under similar protective conditions.[7][8][9]
-
General Storage: It is recommended to store the compound in a cool, well-ventilated environment to prevent degradation.[2] It is also noted to be air-sensitive, necessitating storage under an inert atmosphere.[5][6]
Reactivity: As an aromatic diamine, 2-(2,4-Diaminophenoxy)ethanol dihydrochloride exhibits reactivity characteristic of this functional group.
-
Oxidation: It readily undergoes oxidation, a key reaction in its application in hair dyes. In the presence of an oxidizing agent like hydrogen peroxide, it couples with a primary intermediate (a developer) to form a larger dye molecule.[1][2] The amino groups on the aromatic ring are susceptible to oxidation, which can lead to the formation of colored byproducts.
-
Incompatibilities: It should be considered incompatible with strong oxidizing agents.[10] Contact with such agents outside of a controlled reaction can lead to uncontrolled oxidation and degradation.
Hazardous Decomposition Products: Upon thermal decomposition, it may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[10]
Mechanism of Action in Oxidative Hair Coloring
The primary function of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in hair coloring is as a coupler, which dictates the final shade and tone of the hair dye. The process can be visualized as a multi-step chemical reaction.
Figure 1: Oxidative Hair Dyeing Pathway. This diagram illustrates the reaction sequence in permanent hair coloring. The developer is first oxidized by hydrogen peroxide to an active intermediate. This intermediate then rapidly reacts with the coupler, 2-(2,4-Diaminophenoxy)ethanol, to form a large, colored indo dye molecule that is trapped within the hair fiber.
Causality in Experimental Choices: The choice of the developer and the coupler, along with their concentrations, is critical in determining the final color outcome. The specific chemical structure of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride allows it to produce a range of shades, often in the brown and black spectrum, when combined with different developers.[2] The reaction is typically carried out under alkaline conditions to facilitate the penetration of the dye precursors into the hair shaft.
Synthesis and Purification
The synthesis of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity of the final product.
Synthetic Pathway Overview
A common synthetic route involves the following key steps:
-
Condensation: 2,4-Dinitrochlorobenzene is condensed with ethylene glycol under alkaline conditions.[11]
-
Hydrogenation: The resulting dinitro compound is then reduced to the corresponding diamine through catalytic hydrogenation.[11][12]
-
Salt Formation: The synthesized diamine free base is then reacted with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and water solubility.[11]
Figure 2: General Synthesis Workflow. This flowchart outlines the primary stages in the production of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, from starting materials to the purified final product.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a generalized representation and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene in a suitable solvent such as ethanol.
-
Add an excess of ethylene glycol and a base (e.g., sodium hydroxide) to the solution.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable acid.
-
Extract the product with an organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dinitro intermediate.
Step 2: Hydrogenation
-
Dissolve the crude dinitro intermediate in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(2,4-diaminophenoxy)ethanol free base.
Step 3: Salt Formation and Purification
-
Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a concentrated solution of hydrochloric acid in isopropanol with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold isopropanol.
-
The crude product can be further purified by recrystallization .[13][14][15] A suitable solvent system for recrystallization would be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures, such as an ethanol/water mixture.[13][14][15]
Analytical Methodologies
Accurate and reliable analytical methods are essential for quality control, stability testing, and research involving 2-(2,4-Diaminophenoxy)ethanol dihydrochloride. High-Performance Liquid Chromatography (HPLC) is the most common technique for its analysis.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, a reversed-phase HPLC method is typically employed.
Experimental Protocol: A Validated HPLC-UV Method
This protocol serves as a template and may require optimization for specific instrumentation and sample matrices.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of the compound.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration. Filter the sample solution through a 0.45 µm filter before injection.
-
Quantification: Create a calibration curve using standard solutions of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.
Self-Validation: A robust HPLC method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Safety and Handling
2-(2,4-Diaminophenoxy)ethanol dihydrochloride requires careful handling due to its potential health effects.
-
Hazard Classification: It is classified as harmful if swallowed and may cause an allergic skin reaction (skin sensitization).[10]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10] In case of dust formation, a respirator may be necessary.
-
First Aid Measures:
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. It is often recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[10]
Regulatory Status: Regulatory bodies such as the European Union's Scientific Committee on Consumer Safety (SCCS) have deemed it safe for use in oxidative hair dyes at a maximum concentration of 2.0% (as hydrochloride) in the final product after mixing.[2][16] However, due to its skin sensitization potential, products containing this ingredient should be labeled accordingly.[2]
Conclusion
2-(2,4-Diaminophenoxy)ethanol dihydrochloride is a chemical of significant industrial importance, particularly in the cosmetics sector. Its well-defined chemical and physical properties, coupled with a deep understanding of its reactivity and mechanism of action, enable its effective and safe use in product formulations. This guide has provided a comprehensive technical overview to assist researchers and formulation scientists in their work with this versatile compound. Adherence to proper safety and handling procedures is crucial when working with this and any chemical substance.
References
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SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission. [Link]
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Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate. [Link]
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Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). European Commission. [Link]
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Recrystallization. [Link]
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Recrystallization. [Link]
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SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. European Commission. [Link]
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Opinion of the Scientific Committee on Consumer Safety on 2,4-diaminophenoxyethanol dihydrochloride and sulfate (A42). European Commission. [Link]
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Exploring 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride: A Key Hair Dye Intermediate. [Link]
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2-(2 4-Diaminophenoxy)ethanol dihydrochloride - Zhishang Bio. [Link]
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2-(2,4-diaminophenoxy) ethanol dihydrochloride (ded) - Jayvir Dye Chem. [Link]
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Synthesis of β-2, 4-diaminophenoxyethanol dihydrochloride with Pd-Fe adsorptive resin as catalyst - ResearchGate. [Link]
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2-(2,4-Diaminophenoxy)ethanol | C8H12N2O2 | CID 47933 - PubChem. [Link]
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2-(2,4-DIAMINOPHENOXY)ETHANOL - precisionFDA. [Link]
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The effect of solvents on the thermal degradation products of two Amadori derivatives. [Link]
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(PDF) Thermal Degradation of Linear Amines for CO2 Capture - ResearchGate. [Link]
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12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. [Link]
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